Enhanced Volatility for Low-Temperature Vapor Deposition
Germanium tetrabutoxide exhibits a significantly lower boiling point compared to its ethoxide counterpart, enabling vapor-phase processing at reduced temperatures. This thermal advantage is critical for depositing germanium oxide films on temperature-sensitive substrates [1].
| Evidence Dimension | Boiling Point (at 8 mmHg) |
|---|---|
| Target Compound Data | 143 °C |
| Comparator Or Baseline | Germanium tetraethoxide (Ge(OEt)₄): 185 °C |
| Quantified Difference | 42 °C lower |
| Conditions | Measured at 8 mmHg pressure; target compound is liquid at room temperature |
Why This Matters
A 42 °C reduction in boiling point allows for more energy-efficient vapor delivery and expands substrate compatibility in thin-film fabrication.
- [1] American Elements. (2026). Germanium n-Butoxide (CAS 25063-27-8) Technical Data Sheet. View Source
